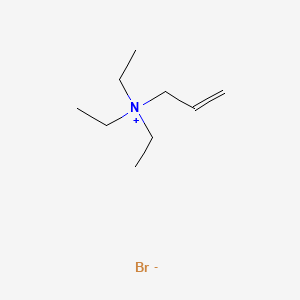
Allyltriethylammonium bromide
Overview
Description
Allyltriethylammonium bromide: is a quaternary ammonium compound with the molecular formula C9H20BrN . It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltriethylammonium bromide can be synthesized through the reaction of allyl bromide with triethylamine . The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The final product is often purified using advanced techniques such as column chromatography or vacuum distillation .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Allyltriethylammonium bromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles such as or ions.
Addition Reactions: The allyl group in this compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide , resulting in the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like or in aqueous or alcoholic solutions.
Addition Reactions: Electrophiles such as or under mild conditions.
Oxidation Reactions: Strong oxidizing agents in acidic or basic media.
Major Products:
Substitution Reactions: Products include , , etc.
Addition Reactions: Products include , , etc.
Oxidation Reactions: Products include acrolein , acrylic acid , etc.
Scientific Research Applications
Chemistry: Allyltriethylammonium bromide is used as a phase transfer catalyst in various organic synthesis reactions. It facilitates the transfer of reactants between different phases, enhancing reaction rates and yields .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions. It is also explored for its potential antimicrobial properties .
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals. Its ability to act as a catalyst in polymerization reactions makes it valuable in the manufacturing of plastics and resins .
Mechanism of Action
Molecular Targets and Pathways: Allyltriethylammonium bromide exerts its effects by interacting with various molecular targets. In phase transfer catalysis, it facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Cetrimonium bromide: Another quaternary ammonium compound used as a surfactant and antiseptic.
Hexadecyltrimethylammonium bromide: Used in similar applications but with a longer alkyl chain, providing different physicochemical properties.
Uniqueness: Allyltriethylammonium bromide is unique due to its allyl group, which allows it to participate in a wider range of chemical reactions compared to other quaternary ammonium compounds. This makes it versatile in both synthetic and industrial applications .
Properties
IUPAC Name |
triethyl(prop-2-enyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-5-9-10(6-2,7-3)8-4;/h5H,1,6-9H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRVEARQBLPFIP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC=C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885449 | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29443-23-0 | |
| Record name | Allyltriethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29443-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029443230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N,N-triethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Allyltriethylammonium bromide exhibits strong interactions with negatively charged surfaces. For instance, it can be covalently attached to hydrogen-terminated boron-doped diamond (BDD) thin films, effectively creating positively charged electrode surfaces []. This modification significantly enhances the anodic current for oxalate oxidation, highlighting its potential in electrochemical sensing applications. Additionally, ATAB readily modifies sodium montmorillonite through a cation exchange reaction, expanding the interlayer spacing of the clay mineral []. This modification enables the incorporation of polymers like poly(methyl methacrylate) (PMMA), leading to the formation of exfoliated PMMA/MMT nanocomposites with enhanced properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(Hexyloxy)phenyl]-5-octylpyrimidine](/img/structure/B1594973.png)


![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)
